molecular formula C20H21N3O3S2 B2820896 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone CAS No. 897475-66-0

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone

Cat. No.: B2820896
CAS No.: 897475-66-0
M. Wt: 415.53
InChI Key: ZCZAWMJXVMZRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a synthetic compound of high interest in medicinal chemistry and drug discovery, designed as a potential multi-targeting agent. Its structure incorporates a benzothiazole core linked to a phenylsulfonyl group via a piperazine bridge. The benzothiazole scaffold is a privileged structure in anticancer research, with numerous derivatives investigated for their ability to inhibit key enzymatic pathways and induce cytotoxicity in tumor cell lines . The piperazine ring is a highly prevalent pharmacophore known to contribute significantly to a molecule's bioavailability and its ability to bind to a variety of biological targets, often serving as a crucial linker to optimize receptor interaction . The phenylsulfonyl moiety is a functional group commonly associated with enzyme inhibition, particularly in the development of compounds that target sulfonamide-binding enzymes involved in cellular signaling and regulation. This specific molecular architecture suggests potential application as a protein-protein interaction inhibitor or as a modulator of enzyme activity in oncology and virology research. Researchers can utilize this compound as a chemical probe to study the therapeutic potential of hybrid structures that combine benzothiazole, piperazine, and sulfone components. It is intended for use in in vitro binding assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to elucidate novel mechanisms of action and identify new leads for pharmaceutical development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(benzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-6-5-9-17-19(15)21-20(27-17)23-12-10-22(11-13-23)18(24)14-28(25,26)16-7-3-2-4-8-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZAWMJXVMZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Piperazine Scaffolds

Compound 5j (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone)
  • Structural Differences : Replaces the phenylsulfonyl group with a triazole-thio-benzothiazole substituent.
  • Physicochemical Data : Molecular weight 507.10 (vs. target compound ~488.5 estimated), C: 54.42%, H: 4.17%, N: 19.31% .
  • Activity : Exhibits anticancer activity via DNA intercalation but lower solubility due to the hydrophobic triazole-thio group .
Compound 7p (1-(4-(phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone)
  • Structural Differences : Substitutes the benzothiazole with a trifluoromethylphenyl-tetrazole-thio group.
  • Physicochemical Data : Molecular weight 513.10, ESI-HRMS 513.09834, melting point 175–177°C .
  • Activity : Demonstrates antiproliferative activity against HeLa cells (IC₅₀ ~8.2 µM), attributed to the electron-withdrawing CF₃ group enhancing cellular uptake .
Compound from (2-(Benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol)
  • Structural Differences: Integrates a phenolic hydroxyl group and a chlorophenylsulfonyl substituent.
  • Activity : Shows potent anticancer activity (IC₅₀ ~3.5 µM against MCF-7 cells), likely due to the chloro-sulfonyl group’s electrophilic reactivity .

Comparative Physicochemical Properties

Compound Molecular Weight %C %H %N Melting Point (°C) Key Substituents
Target Compound ~488.5* ~58.0 ~4.5 ~11.5 Not Reported 4-Methylbenzothiazole, Phenylsulfonyl
5j 507.10 54.42 4.17 19.31 Not Reported Benzothiazole-triazole-thio
7p 513.10 56.31 4.52 13.65 175–177 Trifluoromethylphenyl-tetrazole
Compound 487.98 54.17 3.72 8.62 Not Reported Chlorophenylsulfonyl, Phenolic

*Estimated based on structural similarity.

Pharmacological Activity Comparison

  • Anticancer Mechanisms: Target Compound: Likely inhibits topoisomerase II or microtubule polymerization (inferred from benzothiazole analogs) . 7p: Targets tubulin polymerization with enhanced permeability from the CF₃ group . Compound: Induces apoptosis via ROS generation in cancer cells .
  • Potency :

    • The chlorophenylsulfonyl derivative () shows the highest potency (IC₅₀ ~3.5 µM), followed by 7p (IC₅₀ ~8.2 µM). The target compound’s activity is hypothesized to fall within this range but requires experimental validation.

Q & A

Q. Advanced

  • Quantum mechanics (QM) : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties .
  • Molecular dynamics (MD) : Simulate binding stability with protein targets (e.g., >50 ns trajectories in GROMACS) to prioritize stable analogs .
  • ADMET prediction : Tools like SwissADME forecast bioavailability, BBB penetration, and toxicity risks .

What protocols ensure the compound’s stability during storage and experimental use?

Q. Advanced

  • Storage : Lyophilized form at -20°C in amber vials to prevent photodegradation; DMSO stock solutions stored under argon to avoid oxidation .
  • Degradation analysis : Forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) monitored via UPLC-MS to identify breakdown products .
  • Cryopreservation : For biological assays, use cryoprotectants (e.g., trehalose) in cell-based systems to maintain compound integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.